molecular formula C10H10F2O3 B13558132 Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate

Cat. No.: B13558132
M. Wt: 216.18 g/mol
InChI Key: WBWMPDXHFOWILP-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,5-difluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2,5-difluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(3,5-difluorophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

WBWMPDXHFOWILP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)F)F)O

Origin of Product

United States

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